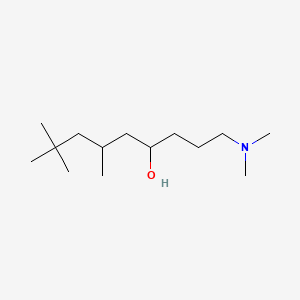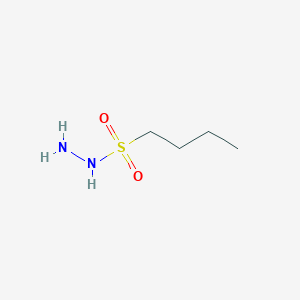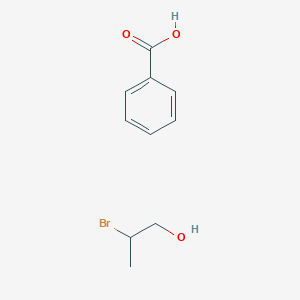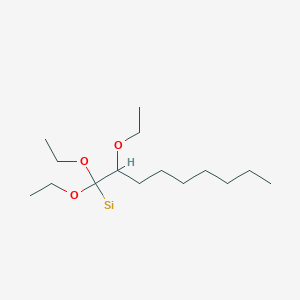
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-chlorophenyl groups, a piperidine ring, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer activities.
1,2-Di(4-chlorophenyl)ethene-1,2-dithiolate: Used in electrochemical applications.
Uniqueness
1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is unique due to its specific structure, which combines the properties of chlorophenyl groups and a piperidine ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
6275-49-6 |
|---|---|
Molekularformel |
C19H22Cl3NO |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
1,2-bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c20-16-8-4-14(5-9-16)18(22-12-2-1-3-13-22)19(23)15-6-10-17(21)11-7-15;/h4-11,18-19,23H,1-3,12-13H2;1H |
InChI-Schlüssel |
XDVQDCOJPXUWDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)



![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)



